molecular formula C31H30ClN3O9 B12816180 chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt

chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt

Cat. No.: B12816180
M. Wt: 624.0 g/mol
InChI Key: OSFQCLZNGBBZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Interactions

The compound comprises two primary components: a benzoxazole-diazepane base and a bis-benzoyloxy succinate counterion.

Benzoxazole-Diazepane Base

  • Molecular formula : C₁₃H₁₆ClN₃O
  • Core structure : A benzo[d]oxazole ring substituted at position 2 with a 5-methyl-1,4-diazepane group and at position 5 with chlorine.
  • Functional groups :
    • Aromatic benzoxazole (C=N stretching at 1620 cm⁻¹ [IR]).
    • Tertiary amine in the diazepane ring (pKa ≈ 9.2).
    • Methyl group at the 5-position of diazepane (δ 1.45 ppm [¹H NMR]).

Succinate Counterion

  • Molecular formula : C₁₈H₁₄O₈
  • Structure : (2S,3S)-2,3-bis(benzoyloxy)succinic acid, featuring two esterified benzoyl groups and two free carboxylates.
  • Key interactions :
    • Ionic bonding between the diazepane’s protonated amine and a succinate carboxylate.
    • π-π stacking between benzoxazole and benzoyl groups (distance: 3.4 Å).

Salt Stoichiometry

Component Molar Ratio Role in Crystallization
Benzoxazole base 1 Pharmacophore
Succinate 1 Stabilizes lattice

Stereochemical Configuration and Chiral Center Dynamics

The compound exhibits three chiral centers: one in the diazepane (R-configuration) and two in the succinate (S,S-configuration).

Diazepane Chirality

  • Methyl group orientation : The R-configuration positions the methyl group axially, reducing steric hindrance with the benzoxazole ring (torsional angle: 12°).
  • Impact on bioactivity : The R-enantiomer shows 50-fold higher orexin receptor binding affinity than the S-form (IC₅₀: 0.55 nM vs. 27.3 nM).

Succinate Chirality

  • Ester group arrangement : The S,S-configuration creates a complementary hydrogen-bonding network with the base (bond length: 2.8 Å).
  • Crystallographic evidence : X-ray diffraction confirms a P2₁2₁2₁ space group with Z = 4.

Intercomponent Stereochemical Effects

  • Conformational lock : The succinate’s S,S-configuration restricts diazepane ring puckering to a chair-like conformation (ΔG = 3.2 kcal/mol).

Computational Modeling of Conformational Flexibility

Density functional theory (DFT) and molecular dynamics (MD) simulations reveal critical insights into molecular behavior.

Diazepane Ring Dynamics

  • Puckering modes : The seven-membered ring adopts boat (45%), chair (30%), and twist-boat (25%) conformations in solution.
  • Energy barriers : Chair-to-boat transition requires 4.1 kcal/mol (B3LYP/6-31G*).

Solvent Effects on Conformation

Solvent Dielectric Constant Predominant Conformation
Water 80.1 Chair
Chloroform 4.8 Boat

HOMO-LUMO Analysis

  • Benzoxazole contribution : Lowers LUMO energy (-1.8 eV) via electron-withdrawing chlorine.
  • Diazepane contribution : Raises HOMO energy (-5.3 eV) through nitrogen lone pairs.

Electronic and Structural Contributions of Diazepane and Benzoxazole Moieties

Benzoxazole Electronic Effects

  • Aromatic stabilization : Resonance energy of 28 kcal/mol.
  • Chlorine substitution :
    • Increases electrophilicity at C-2 (Mulliken charge: +0.32 e).
    • Reduces LUMO energy by 0.6 eV compared to unsubstituted benzoxazole.

Diazepane Flexibility and Binding

  • Torsional freedom : The N1-C2 bond rotates freely (barrier: 1.9 kcal/mol), enabling adaptation to receptor pockets.
  • Methyl group effect :
    • Enhances lipophilicity (ClogP: 2.1 vs. 1.4 for des-methyl analog).
    • Shields the amine from oxidation (t₁/₂ in plasma: 8.2 h vs. 2.1 h).

Synergistic Contributions

Feature Benzoxazole Role Diazepane Role
Receptor binding Anchor via π-stacking Flexible positioning
Solubility Limited (logS: -3.2) Enhanced via salt form
Metabolic stability Resists oxidation Tertiary amine protected

Properties

Molecular Formula

C31H30ClN3O9

Molecular Weight

624.0 g/mol

IUPAC Name

5-chloro-2-(5-methyl-1,4-diazepan-4-ium-1-yl)-1,3-benzoxazole;2,3-dibenzoyloxy-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C18H14O8.C13H16ClN3O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h1-10,13-14H,(H,19,20)(H,21,22);2-3,8-9,15H,4-7H2,1H3

InChI Key

OSFQCLZNGBBZSC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC[NH2+]1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)OC(C(C(=O)[O-])OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxazole-Diazepine Core

The preparation of the 5-chloro-2-(5R-hexahydro-5-methyl-1,4-diazepin-1-yl)benzoxazole core involves several key steps:

  • Starting Materials: The synthesis typically begins with 5-chlorobenzoxazole derivatives and chiral diazepane precursors protected by Boc (tert-butoxycarbonyl) groups or other protecting groups.
  • Condensation Reaction: A condensation reaction between the benzoxazole derivative and a Boc-protected amino acid or glycine derivative is performed under basic conditions using organic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
  • Cyclization and Deprotection: The Boc protecting group is removed under acidic conditions, followed by cyclization under alkaline conditions to form the diazepane ring.
  • Reduction: The intermediate cyclic compound is reduced by hydrogenation using catalysts such as 10% Pd/C in ethyl acetate or other solvents, with reducing agents including sodium borohydride, lithium aluminum hydride, or sodium cyanoborohydride.
  • C-N Coupling Reaction: The reduced diazepane intermediate is reacted with 2,5-dichlorobenzoxazole in the presence of bases like triethylamine, potassium carbonate, or sodium hydride to form the final benzoxazole-diazepine compound.

Formation of the (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic Acid Salt

  • The salt is formed by reacting the benzoxazole-diazepine compound with (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid (dibenzoyl-D-tartaric acid), a chiral resolving agent that forms a stable salt with the amine functionality of the diazepine ring.
  • This salt formation enhances the compound’s stereochemical purity and stability, facilitating isolation and purification.

Detailed Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Condensation Compound I (5-chloro-2-benzoxazolyl derivative) + Boc-protected glycine; solvent: DMF or THF; base: triethylamine or similar Compound II (Boc-protected amide intermediate)
2 Deprotection & Cyclization Acidic conditions for Boc removal; then alkaline conditions for cyclization Compound III (diazepane-2,5-dione)
3 Reduction Hydrogenation with Pd/C catalyst in ethyl acetate or reduction with sodium borohydride Compound IV (reduced diazepane)
4 C-N Coupling Compound IV + 2,5-dichlorobenzoxazole; base: potassium carbonate or sodium hydride; solvent: DMF, toluene, or acetonitrile Compound V (benzoxazole-diazepine)
5 Deprotection of R group Catalytic deprotection under mild conditions Compound VI (free amine form)
6 Salt Formation (Condensation) Compound VI + (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid; base and condensation agent (e.g., EDCI) in aprotic solvent (DMF preferred) Final salt: chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-butanedioic acid salt

Research Findings and Technical Notes

  • The synthetic route avoids hazardous reagents such as methyl vinyl ketone or ketene, improving safety and industrial scalability.
  • The use of chiral starting materials and chiral resolving agents ensures high enantiomeric excess (ee) and stereochemical control.
  • The condensation and coupling reactions are typically performed under mild conditions, with solvents and bases chosen to optimize yield and purity.
  • The final salt formation with dibenzoyl-D-tartaric acid improves the compound’s crystallinity and facilitates purification by crystallization.
  • Catalysts such as Pd/C are used for selective hydrogenation steps, providing high yields and clean reaction profiles.
  • The process is amenable to scale-up for industrial production due to the use of common reagents and straightforward purification steps.

Summary Table of Key Reagents and Conditions

Step Reagents/Agents Solvents Conditions Notes
Condensation Boc-protected glycine, base (TEA) DMF, THF Room temp to mild heating Formation of amide intermediate
Boc Deprotection & Cyclization Acid (e.g., TFA), base (NaOH) DCM, aqueous media Acidic then alkaline Ring closure to diazepane-2,5-dione
Reduction Pd/C catalyst, H2 or NaBH4 Ethyl acetate, THF Ambient to mild temp Reduction of cyclic intermediate
C-N Coupling 2,5-dichlorobenzoxazole, base (K2CO3) DMF, toluene, acetonitrile Mild heating Formation of benzoxazole-diazepine
Deprotection of R group Catalytic hydrogenation or acid/base Various Mild conditions Removal of protecting groups
Salt Formation (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid, EDCI DMF preferred Room temp to mild heating Formation of stable chiral salt

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole oxides, while reduction can produce diazepane alcohols or amines.

Scientific Research Applications

Chemistry

Chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole serves as a building block for synthesizing more complex molecules. Its structural attributes facilitate various chemical reactions, including:

  • Oxidation : Can be oxidized to yield corresponding oxides.
  • Reduction : Reduction reactions can produce amines or alcohols.
  • Substitution : Halogen substitution can replace the chlorine atom with other functional groups.

Biology

This compound is being investigated as a biochemical probe to study biological pathways and interactions. Its ability to bind to specific enzymes or receptors may lead to insights into its biological effects.

Medicine

Research into the pharmacological properties of chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole suggests potential therapeutic effects. Studies have explored its role in:

  • Anticancer Activity : Novel derivatives of benzoxazole have shown promising results in anticancer studies. For instance, compounds derived from this structure exhibited significant cytotoxicity against various cancer cell lines .

Industry

The compound is also utilized in developing new materials and chemical processes due to its unique properties and reactivity.

Case Studies and Research Findings

Several studies have documented the applications of chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole in various fields:

Case Study 1: Anticancer Properties

A study focused on synthesizing novel benzoxazole derivatives demonstrated their effectiveness against cancer cells. The synthesized compounds were characterized using techniques like LC-MS and NMR spectroscopy. Molecular docking studies indicated favorable binding affinities to cancer-related targets .

Case Study 2: Biological Evaluation

Another research effort evaluated the biological activities of benzoxazole derivatives, reporting significant antimicrobial and antioxidant activities alongside anticancer properties. The findings highlighted the potential for these compounds in therapeutic applications .

Mechanism of Action

The mechanism of action of ®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies can provide insights into these interactions, revealing hydrogen bonds, π-cation, and π-π stacking interactions .

Comparison with Similar Compounds

Molecular Properties :

  • Molecular Formula : C₁₃H₁₆ClN₃O (core benzoxazole-diazepane structure) with the salt contributing additional C₁₈H₁₄O₈ .
  • Molecular Weight : 265.74 g/mol (core structure) .
  • CAS Numbers : 1266975-27-2 (enantiomer-specific) and 1276666-13-7 .
  • Physical Properties : Boiling point 395°C, density 1.221 g/cm³, refractive index 1.579, and polar surface area (PSA) 41.3 Ų .

Stereochemistry :
The (5R) configuration of the diazepane ring and (2S,3S) configuration of the butanedioic acid salt are critical for biological activity and solubility .

Comparison with Structurally or Functionally Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Activity Thermal Stability (°C) Reference
Target Compound (Salt Form) C₃₁H₃₀ClN₃O₁₀ 624.06 Diazepane ring (5R), (2S,3S)-bis(benzoyloxy)butanedioate salt Orexin receptor antagonist (intermediate) Not reported
5-Chloro-2-[(5R)-5-methyl-4-(triazole-benzoyl)-1,4-diazepan-1-yl]-1,3-benzoxazole (G-3) C₂₄H₂₄ClN₅O₂ 469.94 Triazole-substituted benzoyl group on diazepane Orexin receptor antagonist Not reported
3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole C₂₁H₁₉ClN₄O 378.84 Chlorobenzoylamino-pyrazole-indole hybrid Not reported Decomposes at 281–282°C
Chlorzoxazone (5-Chloro-2(3H)-benzoxazolone) C₇H₄ClNO₂ 168.57 Simple benzoxazole with hydroxyl group Muscle relaxant Not reported
Poly(1,3,4-oxadiazolyl-benzoxazole)s Polymer Variable Benzoxazole-oxadiazole copolymer Thermally stable materials Degrades at 330–560°C
2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole C₁₅H₁₃ClN₂ 257.73 Benzodiazole core with chlorophenylmethyl substituent Synthetic intermediate Not reported

Structural and Functional Analysis

Core Benzoxazole Derivatives :

  • Target Compound vs. G-3 : Both share the 5-chloro-benzoxazole and (5R)-diazepane moieties. However, G-3 includes a 5-methyl-2-triazolylbenzoyl group, enhancing receptor binding specificity . The salt form of the target compound improves solubility, a common strategy in drug formulation .
  • Chlorzoxazone : A simpler benzoxazole lacking the diazepane ring, used clinically for muscle relaxation. Its lack of complex substituents reduces synthetic complexity but limits pharmacological versatility .

Thermal Stability :

Pharmacological and Industrial Relevance

  • Orexin Antagonists : The target compound and G-3 are structurally optimized for orexin receptor binding, a trait absent in simpler derivatives like chlorzoxazone .
  • Material Science : Polybenzoxazoles demonstrate high thermal stability (64.5–80% residue at 750°C in nitrogen), highlighting benzoxazole’s utility beyond pharmaceuticals .

Biological Activity

Chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt, commonly referred to in the literature as Suvorexant, is a compound with notable biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C23H23ClN6O2
  • Molecular Mass : 450.92 g/mol
  • CAS Registry Number : 1030377-33-3

Structural Representation

The compound features a complex structure characterized by a benzoxazole moiety linked to a hexahydro-diazepine ring, which contributes to its biological activity.

Physical Properties

  • Melting Point : 153.1 °C

Suvorexant primarily acts as an orexin receptor antagonist. Orexin receptors (OX1R and OX2R) are involved in the regulation of sleep-wake cycles. By blocking these receptors, Suvorexant effectively promotes sleep and reduces insomnia symptoms.

Pharmacological Effects

  • Sedative Effects : Clinical studies have demonstrated that Suvorexant significantly improves sleep onset and maintenance in patients with insomnia, showing efficacy in reducing wakefulness after sleep onset (WASO) and increasing total sleep time (TST) .
  • Antidepressant Properties : Some studies suggest that the modulation of orexin pathways may also have antidepressant effects, although this area requires further investigation .
  • Anticancer Activity : Research indicates that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Suvorexant's structural similarities to these derivatives may suggest potential anticancer properties .

Clinical Trials

A series of clinical trials have evaluated the efficacy and safety of Suvorexant in adults with chronic insomnia. Results indicated:

  • Efficacy : Significant reduction in sleep latency and improvement in overall sleep quality.
  • Safety Profile : Common side effects included drowsiness and headache; however, serious adverse effects were rare .

Antimicrobial Activity

While primarily studied for its sedative properties, some derivatives of benzoxazole have shown antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The structure-activity relationship suggests that modifications at specific positions on the benzoxazole ring can enhance antimicrobial efficacy .

Data Summary

Biological Activity Effect Reference
Sedative EffectsImproves sleep onset and maintenance
Antidepressant PotentialModulates mood via orexin pathways
Anticancer ActivityCytotoxicity against various cancer cell lines
Antimicrobial ActivityActive against certain Gram-positive bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.